Paquinimod-d5

Bioanalysis LC-MS/MS Quantification Pharmacokinetics

Paquinimod-d5 is a deuterated internal standard with a +5 Da mass shift, essential for accurate LC-MS/MS quantification of Paquinimod in biological matrices. It ensures correction for matrix effects and ionization variability—unlike non-deuterated analogs. Critical for SLE/SSc pharmacokinetic studies. Purchase for method validation and regulatory-compliant bioanalysis.

Molecular Formula C21H22N2O3
Molecular Weight 355.4 g/mol
Cat. No. B15138649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaquinimod-d5
Molecular FormulaC21H22N2O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C
InChIInChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i2D3,5D2
InChIKeyDIKSYHCCYVYKRO-ZTIZGVCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paquinimod-d5: Deuterated S100A8/S100A9 Inhibitor for Quantitative Bioanalysis and Pharmacokinetic Studies


Paquinimod-d5 (ABR-215757-d5) is a deuterated analog of Paquinimod, a quinoline-3-carboxamide derivative that functions as a specific, orally active inhibitor of the S100A8/S100A9 protein complex [1]. The parent compound Paquinimod (ABR-215757) has been evaluated in clinical trials for systemic lupus erythematosus (SLE) and systemic sclerosis (SSc), demonstrating linear pharmacokinetics suitable for once-daily oral dosing with a maximum tolerated dose of 3.0 mg/day in SLE patients [2]. Paquinimod-d5 incorporates five deuterium atoms (molecular formula C21H17D5N2O3, molecular weight 355.44 g/mol) at strategic positions, enabling its primary application as a stable isotope-labeled internal standard for LC-MS/MS quantification of the parent drug in biological matrices .

Why Paquinimod-d5 Cannot Be Replaced by Non-Deuterated Paquinimod or Alternative S100A9 Inhibitors


Substituting Paquinimod-d5 with non-deuterated Paquinimod or other S100A9-targeting quinoline-3-carboxamides such as Tasquinimod (ABR-215050) or Laquinimod is not analytically or pharmacologically equivalent. In LC-MS/MS bioanalytical workflows, deuterated internal standards are required to correct for matrix effects, ionization efficiency variability, and sample preparation losses—corrections that cannot be achieved using non-isotopically labeled analogs, which co-elute indistinguishably from the analyte [1]. In comparative studies, deuterated stable isotope-labeled internal standards (SIL-IS) have demonstrated superior precision and accuracy relative to non-deuterated alternatives in complex biological matrices [2]. Furthermore, among the quinoline-3-carboxamide class, functional differentiation is established: Paquinimod is primarily developed for autoimmune indications (SLE, SSc), whereas Tasquinimod is considered primarily an anti-cancer agent with a distinct binding profile including HDAC4 interaction (Kd 10–30 nM), and Laquinimod has shown promise in multiple sclerosis . These compounds are not therapeutically interchangeable, nor can they serve as analytical surrogates for one another.

Paquinimod-d5 Quantitative Differentiation Evidence: Analytical Performance and Pharmacological Context


Paquinimod-d5 as a Deuterated SIL-IS Enables Superior LC-MS/MS Quantification Precision and Accuracy

Paquinimod-d5, as a deuterated stable isotope-labeled internal standard (SIL-IS), provides analytical performance advantages over non-deuterated alternatives in LC-MS/MS assays. In a systematic comparison of deuterated (2H) SIL-IS versus non-deuterated (13C and 15N) SIL-IS for quantifying urinary biomarkers, deuterated internal standards demonstrated improved precision and accuracy in correcting matrix effects [1]. In cannabis matrix analysis, the use of deuterated internal standards improved accuracy and precision across multiple complex matrices including oil, gummy, flower, and topical cream formulations [2]. For Paquinimod-d5 specifically, its five-deuterium substitution creates a mass shift of +5 Da relative to the parent compound, enabling baseline chromatographic separation and distinct MS detection without isotopic interference [3].

Bioanalysis LC-MS/MS Quantification Pharmacokinetics Internal Standard Method

Parent Compound Paquinimod Establishes Validated Clinical Pharmacokinetic Baseline for Bioanalytical Reference

The parent compound Paquinimod has established a robust clinical pharmacokinetic profile that serves as the essential baseline for Paquinimod-d5-based quantification studies. In a phase Ib dose-ranging study involving SLE patients, Paquinimod demonstrated linear pharmacokinetic properties with once-daily oral dosing, and doses up to 3.0 mg/day were well tolerated, while adverse events including arthralgia and myalgia were reported at higher doses of 4.5 mg/day and 6.0 mg/day [1]. In lupus-prone MRL-lpr/lpr mice, Paquinimod treatment resulted in disease inhibition comparable to that obtained with prednisolone and mycophenolate mofetil, with prominent steroid-sparing effects observed .

Clinical Pharmacology Pharmacokinetics Autoimmune Disease Dose Translation

Paquinimod Demonstrates Indication-Specific Differentiation from Tasquinimod and Laquinimod Within the Quinoline-3-Carboxamide Class

Within the quinoline-3-carboxamide class, Paquinimod occupies a distinct therapeutic niche compared to Tasquinimod and Laquinimod. According to a 2020 comprehensive review of clinical development data, Laquinimod and Paquinimod show promising results in the treatment of autoimmune diseases, whereas Tasquinimod is considered primarily as an anti-cancer drug . Tasquinimod additionally binds to the regulatory Zn2+ binding domain of HDAC4 with a Kd of 10–30 nM and demonstrates an IC50 of approximately 0.5 µM for S100A9 inhibition, representing a dual-target profile distinct from Paquinimod [1]. Notably, Tasquinimod has been reported in at least one study not to be a specific S100A9 inhibitor, raising questions about its mechanism relative to Paquinimod's established S100A8/S100A9 specificity [2].

Autoimmunity S100A9 Inhibition Immunomodulation Drug Differentiation

Deuterium Substitution Enables Kinetic Isotope Effect for Potential Metabolic Stability Enhancement

The strategic incorporation of deuterium in Paquinimod-d5 enables exploitation of the kinetic isotope effect (KIE) to reduce the rate of biotransformation. Replacing protium with deuterium at metabolically labile positions decreases the rate of enzymatic cleavage by cytochrome P450 enzymes, which can prolong drug half-life and improve systemic exposure [1]. As a class-level principle, deuterated compounds with the same therapeutic effect may demonstrate improved pharmacokinetic characteristics including decreased clearance and extended half-life [2]. In a representative example of deuterium-enabled pharmacokinetic optimization, the deuterated free fatty acid receptor 1 agonist HWL-066 demonstrated 2.8-fold higher exposure, reduced clearance (CL = 0.23 L/hr/kg), and extended half-life (T1/2 = 3.50 hr) compared to its non-deuterated counterpart GW9508 [3].

Deuterium Drug Design Pharmacokinetics Metabolic Stability Isotope Effect

Paquinimod-d5: Validated Application Scenarios for Research and Bioanalytical Laboratories


LC-MS/MS Bioanalytical Method Development for Paquinimod Pharmacokinetic Studies

Paquinimod-d5 serves as the optimal deuterated internal standard for developing and validating LC-MS/MS methods to quantify Paquinimod in biological matrices (plasma, serum, tissue homogenates). The five-deuterium substitution (+5 Da mass shift) ensures baseline chromatographic separation from the parent analyte while maintaining nearly identical physicochemical properties, enabling precise correction for matrix effects and ionization efficiency variability [1]. This application is directly supported by the established clinical pharmacokinetic profile of Paquinimod, which defines a quantifiable therapeutic window of up to 3.0 mg/day oral dosing [2].

Preclinical Autoimmune Disease Research Requiring S100A8/S100A9 Inhibition

For investigators studying systemic lupus erythematosus, systemic sclerosis, or other S100A8/S100A9-mediated autoimmune conditions, Paquinimod-d5 enables accurate quantification of parent drug exposure in preclinical models. The parent compound Paquinimod has demonstrated disease inhibition comparable to prednisolone and mycophenolate mofetil in the MRL-lpr/lpr murine lupus model, with documented steroid-sparing effects [1]. Within the quinoline-3-carboxamide class, Paquinimod is specifically positioned for autoimmune applications, unlike Tasquinimod which is primarily an anti-cancer agent with additional HDAC4 activity [2].

Analytical Reference Standard for Quality Control and Stability Testing

Paquinimod-d5 functions as a high-purity (≥98%) reference standard for quality control applications, including method validation, system suitability testing, and stability-indicating assay development. The deuterated nature of the compound provides a distinct MS signal that avoids interference with the parent analyte, making it suitable for simultaneous quantification in complex sample matrices [1]. This application leverages the fundamental principle that isotopically labeled internal standards are the gold standard for quantitative accuracy in LC-MS/MS bioanalysis [2].

Clinical Trial Bioanalytical Support for Paquinimod Development Programs

In clinical development settings—including the phase II systemic sclerosis biomarker study (NCT01487551) and any future Paquinimod clinical trials—Paquinimod-d5 provides the essential internal standard for regulatory-compliant bioanalytical methods. The parent compound has established a safety and tolerability profile in SLE patients at doses up to 3.0 mg/day, with linear pharmacokinetics suitable for once-daily dosing [1]. Reliable quantification using deuterated internal standards is a prerequisite for regulatory submissions to agencies including the FDA and EMA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paquinimod-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.